molecular formula C19H19ClFN5O2 B10987656 N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10987656
M. Wt: 403.8 g/mol
InChI Key: VUUZMIPKOAEAOL-UHFFFAOYSA-N
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Description

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution reaction where the triazole ring is functionalized with the 3-chloro-4-fluorophenyl group using suitable halogenated precursors.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable diol or hydroxy ketone precursor.

    Final Coupling: The final step involves coupling the triazole derivative with the pyrrole-tetrahydropyran moiety using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Biochemistry: It can be used as a probe to study enzyme interactions and binding sites due to its complex structure.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Polymer Chemistry: As a monomer or additive in the synthesis of specialty polymers with desired mechanical or thermal properties.

Mechanism of Action

The mechanism by which N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects depends on its application:

    Biological Activity: It may inhibit specific enzymes or receptors, disrupting cellular processes. For example, the triazole ring can inhibit cytochrome P450 enzymes, affecting steroid biosynthesis.

    Chemical Reactivity: The compound’s multiple functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with applications in organic synthesis.

    Tetrahydropyran derivatives: Common in medicinal chemistry for their bioactive properties.

Uniqueness

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse reactivity and potential applications. This structural complexity sets it apart from simpler analogs and provides a broader range of chemical and biological activities.

Properties

Molecular Formula

C19H19ClFN5O2

Molecular Weight

403.8 g/mol

IUPAC Name

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C19H19ClFN5O2/c20-14-11-13(3-4-15(14)21)17-23-18(25-24-17)22-16(27)12-19(5-9-28-10-6-19)26-7-1-2-8-26/h1-4,7-8,11H,5-6,9-10,12H2,(H2,22,23,24,25,27)

InChI Key

VUUZMIPKOAEAOL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NNC(=N2)C3=CC(=C(C=C3)F)Cl)N4C=CC=C4

Origin of Product

United States

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